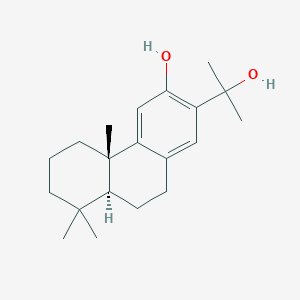

15-Hydroxyferruginol

Descripción general

Descripción

15-Hydroxyferruginol is a naturally occurring diterpenoid compound derived from the abietane skeleton. It is known for its significant biological activities and is found in various plant species, particularly those belonging to the Lamiaceae family. This compound has garnered attention due to its potential therapeutic applications and its role in the biosynthesis of other bioactive diterpenoids.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 15-Hydroxyferruginol involves several steps, starting from the precursor compound abietatriene. One common method includes the hydroxylation of abietatriene at specific positions to yield this compound. The process typically involves the use of cytochrome P450 enzymes, which catalyze the hydroxylation reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, such as the use of genetically engineered microorganisms or plant cell cultures. These methods leverage the natural biosynthetic pathways of the compound, optimizing the yield and purity through metabolic engineering and fermentation processes .

Análisis De Reacciones Químicas

Types of Reactions: 15-Hydroxyferruginol undergoes various chemical reactions, including:

Oxidation: Conversion to other hydroxylated or oxidized derivatives.

Reduction: Formation of reduced forms of the compound.

Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.

Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Utilizes reagents such as halogens or alkylating agents under specific conditions

Major Products Formed:

Oxidation Products: 11-Hydroxyferruginol, abietaquinone.

Reduction Products: Reduced forms of ferruginol.

Substitution Products: Various substituted derivatives depending on the reagents used

Aplicaciones Científicas De Investigación

15-Hydroxyferruginol has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other bioactive diterpenoids.

Biology: Studied for its role in plant defense mechanisms and its biosynthetic pathways.

Medicine: Investigated for its potential anti-inflammatory, anti-cancer, and anti-microbial properties.

Industry: Utilized in the development of pharmaceuticals and natural product-based therapeutics

Mecanismo De Acción

The mechanism of action of 15-Hydroxyferruginol involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the modulation of enzyme activities and signaling pathways. For instance, it has been shown to inhibit specific enzymes involved in inflammatory processes, thereby reducing inflammation. Additionally, it can induce apoptosis in cancer cells by targeting key regulatory proteins and pathways .

Comparación Con Compuestos Similares

15-Hydroxyferruginol is structurally similar to other abietane diterpenoids, such as:

- Ferruginol

- 11-Hydroxyferruginol

- Sugiol

- Hinokiol

- 6,7-Dehydroferruginol

Uniqueness: What sets this compound apart is its specific hydroxylation pattern, which imparts unique biological activities and chemical properties. This distinct structure allows it to interact differently with biological targets compared to its analogs .

Actividad Biológica

15-Hydroxyferruginol is a phenolic abietane diterpenoid derived from ferruginol, a compound found in various plant families, including Lamiaceae and Cupressaceae. This compound has garnered attention due to its diverse biological activities, including antitumor, antimicrobial, and antioxidant properties. This article explores the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Biosynthesis

This compound is synthesized through the hydroxylation of ferruginol via specific cytochrome P450 enzymes. The biosynthetic pathway involves several enzymatic steps that convert precursor compounds into various hydroxylated derivatives, including this compound itself. Understanding this pathway is crucial for exploring its potential therapeutic applications.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor properties. In vitro studies indicate that it can induce apoptosis in various cancer cell lines, including melanoma (SK-Mel-28) and prostate cancer cells. The mechanism involves the activation of apoptotic pathways mediated by proteins such as p38 MAPK and NF-κB .

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SK-Mel-28 | 9.8 | Induction of apoptosis |

| Prostate DU145 | 12.5 | Cell cycle arrest and apoptosis |

| Gastric Cancer | 15.3 | Inhibition of proliferation |

Antimicrobial Properties

This compound has been shown to possess antimicrobial activity against a range of pathogens. Studies indicate its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida species .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Antioxidant Activity

The compound also exhibits antioxidant properties, which contribute to its gastroprotective effects. It has been shown to increase gastric prostaglandin levels, promoting mucosal healing in models of induced gastric lesions .

Case Studies

- In Vivo Tumor Growth Inhibition : A study involving mice xenograft models demonstrated that intraperitoneal administration of this compound significantly inhibited tumor growth compared to control groups. This suggests its potential as a therapeutic agent in cancer treatment .

- Gastroprotective Effects : In animal models with induced gastric ulcers, treatment with this compound accelerated healing processes and reduced ulcer size, correlating with increased antioxidant enzyme activity and reduced oxidative stress markers .

Propiedades

IUPAC Name |

(4bS,8aS)-2-(2-hydroxypropan-2-yl)-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-18(2)9-6-10-20(5)14-12-16(21)15(19(3,4)22)11-13(14)7-8-17(18)20/h11-12,17,21-22H,6-10H2,1-5H3/t17-,20+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCYTPYLLIAKGA-FXAWDEMLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC3=CC(=C(C=C32)O)C(C)(C)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC3=CC(=C(C=C23)O)C(C)(C)O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.